3-Phenylbenzothiazoline-2-thione
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Overview
Description
3-Phenylbenzothiazoline-2-thione is an organic compound with the molecular formula C13H9NS2. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbenzothiazoline-2-thione typically involves the condensation of 2-aminothiophenol with aromatic aldehydes. One common method includes the use of 2-aminothiophenol and benzaldehyde under acidic conditions to form the desired product . Another approach involves the use of thioamides or carbon dioxide as raw materials, followed by cyclization reactions .
Industrial Production Methods: Industrial production of this compound often employs efficient and economical methods. For instance, the condensation of 2-aminothiophenol with aldehydes or ketones in the presence of catalysts such as BiCl5 has been reported to yield high amounts of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylbenzothiazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
3-Phenylbenzothiazoline-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe for studying biological systems and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing
Mechanism of Action
The mechanism of action of 3-Phenylbenzothiazoline-2-thione involves its interaction with various molecular targets. It can inhibit specific enzymes or proteins, leading to its biological effects. For example, in anti-cancer research, it has been shown to interfere with cell proliferation pathways . The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
Comparison with Similar Compounds
- 2-Phenylbenzothiazole
- 3-Benzylbenzothiazoline-2-thione
- 3-Allylbenzothiazoline-2-thione
Comparison: 3-Phenylbenzothiazoline-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
24097-02-7 |
---|---|
Molecular Formula |
C13H9NS2 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
3-phenyl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C13H9NS2/c15-13-14(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13/h1-9H |
InChI Key |
DGQNHOUEAIUCKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3SC2=S |
Origin of Product |
United States |
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